molecular formula C11H13NO4S B2610417 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 53324-51-9

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No.: B2610417
CAS No.: 53324-51-9
M. Wt: 255.29
InChI Key: BDUXZYWBMNHIMV-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a chemical compound with the CAS Number: 53324-51-9 . It has a molecular weight of 255.29 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.29 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
  • Synthesis of carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging of Alzheimer's disease involved derivatives of benzoic acids, showcasing the compound's relevance in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).

Material Science and Photophysical Properties

  • The synthesis of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one derivatives was carried out, highlighting the compound's utility in material science and its chemical versatility (Wang et al., 2007).
  • The creation of nanoaggregates from 1,8-naphthalimide based compounds, including benzoic acid derivatives, showcased the compound's importance in the study of aggregation-enhanced emission and solid-state emission, critical for photophysical applications (Srivastava, Singh, & Mishra, 2016).

Pharmacological Potential and Drug Design

  • Synthesis of {[(4-Hydroxy-1-Methyl-2,2-Dioxido-1H-2,1-Benzothiazin-3-YL)Carbonyl]Amino}-Benzoic Acids and derivatives revealed their potential as diuretics and analgesics, indicating the compound's medicinal chemistry applications (Ukrainets et al., 2017).
  • The study on Dual Modes and Dual Emissions of an Amino-Naphthoquinone Derivative, which includes 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, showed its complex tunable fluorescence emissions, significant for developing advanced imaging and sensing technologies (Singh & Baruah, 2017).

Novel Derivatives and Chemical Reactivity

  • Synthesis and Characterization of new derivatives involving 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione showcased the compound's potential in creating novel chemical entities with possibly unique properties (AL-Hiti & Abdalgabar, 2022).
  • A study on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, involving substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, demonstrated the compound's involvement in producing novel cyclic sulfonamides with potential pharmaceutical applications (Greig, Tozer, & Wright, 2001).

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUXZYWBMNHIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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